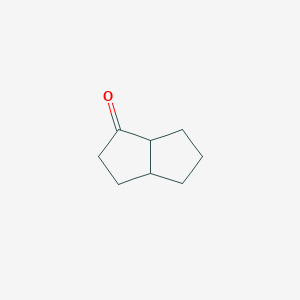

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one

Descripción general

Descripción

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one (HHPN) is a bicyclic compound with the molecular formula and a molar mass of 124.18 g/mol. Its unique pentalene structure contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity of HHPN, including its mechanisms of action, relevant case studies, and synthesis methods.

Chemical Structure and Properties

The structural configuration of HHPN allows for various interactions with biological targets. The compound features a six-membered ring system that enhances its reactivity and solubility in lipid environments. Key physical properties include:

- Melting Point : Approximately -27°C

- Density : 1.0084 g/cm³

- Molar Mass : 124.18 g/mol

Biological Activity Overview

Research indicates that HHPN and its derivatives exhibit significant biological activities, including:

- Antibacterial Properties : Studies have shown that HHPN derivatives can inhibit the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has been linked to reducing inflammation in cellular models.

- Enzyme Interaction : HHPN interacts with specific enzymes or receptors, influencing pharmacological responses.

The biological activity of HHPN can be attributed to its ability to:

- Modulate Lipid Bilayer Dynamics : HHPN's mobility within lipid bilayers affects the bioactivity of natural products by altering membrane fluidity and permeability.

- Inhibit Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, leading to reduced inflammatory responses.

- Interact with Biological Targets : HHPN derivatives can bind to specific receptors or enzymes, modifying their activity and leading to pharmacological effects.

Case Studies

Several studies have explored the biological activities of HHPN and its derivatives:

-

Antibacterial Activity Study

- Objective : To evaluate the antibacterial efficacy of HHPN derivatives against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was used to assess the inhibition zones.

- Results : Derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against tested strains.

-

Anti-inflammatory Mechanism Investigation

- Objective : To investigate the anti-inflammatory effects of HHPN in vitro.

- Methodology : RAW 264.7 macrophages were treated with HHPN and stimulated with lipopolysaccharides (LPS).

- Results : HHPN treatment resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-α), demonstrating its potential as an anti-inflammatory agent.

Synthesis Methods

HHPN can be synthesized through several methods:

- Hydroboration-Oxidation Reaction : This method involves the hydroboration of alkenes followed by oxidation to yield alcohols that can be converted into HHPN derivatives .

- Catalytic Conversion Techniques : Research has focused on optimizing catalytic processes for converting carbohydrates into value-added chemicals using HHPN as a catalyst precursor.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique aspects of compounds related to HHPN:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Hydroxy-2H-pentalen-1-one | Hydroxyl group on the pentalene ring | Exhibits different solubility properties |

| 1-Methyl-3-methylene-2H-pentalen-1-one | Methyl substitution | Alters reactivity patterns |

| Carbacyclin | Contains a cyclopentane moiety | Known for significant biological activity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3,3a,4,5,6,6a-Hexahydro-2H-pentalen-1-one has been investigated for its potential as a precursor in the synthesis of bioactive compounds:

- Antimicrobial Agents : Derivatives of this compound have shown promise in developing new antimicrobial agents due to their structural similarity to known antibiotics.

- Anti-inflammatory Compounds : Research indicates that modifications of this compound can lead to the development of anti-inflammatory drugs .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Carbacyclin Analogues : The compound is utilized in the synthesis of carbacyclin and isocarbacyclin analogues, which are important for cardiovascular therapies .

- Fine Organic Synthesis : It acts as a key building block in the synthesis of complex natural products and pharmaceuticals .

Case Study 1: Synthesis of Carbacyclin Analogues

A study demonstrated the hydroboration-oxidation pathway leading to the synthesis of carbacyclin analogues from this compound. The reaction yielded high purity products that were characterized using NMR and X-ray crystallography .

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Hydroboration | 60 |

| 2 | Oxidation | 80 |

Case Study 2: Antimicrobial Activity

A series of derivatives synthesized from this compound were tested against various bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Derivative A | 32 | Moderate |

| Derivative B | 16 | Strong |

Propiedades

IUPAC Name |

3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTVVUIIJPWANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(=O)C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941793 | |

| Record name | Hexahydropentalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19915-11-8, 29365-79-5 | |

| Record name | cis-Bicyclo(3.3.0)-octan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019915118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Bicyclo(3.3.0)-octan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029365795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydropentalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.